

Spectroscopic Analysis of 7-Hydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Hydroxyflavone

Cat. No.: B191518

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **7-Hydroxyflavone**, a naturally occurring flavonoid with significant interest in pharmacological research. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable data and methodologies for its identification and study.

Spectroscopic Data

The spectroscopic data for **7-Hydroxyflavone** are summarized below, providing key identifiers for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **7-Hydroxyflavone**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.9 (approx.)	br s	-	7-OH
8.15	d	8.8	H-5
7.95	m	-	H-2', H-6'
7.55	m	-	H-3', H-4', H-5'
7.00	dd	8.8, 2.3	H-6
6.95	d	2.3	H-8
6.85	s	-	H-3

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for **7-Hydroxyflavone**

Chemical Shift (δ) ppm	Assignment
182.8	C-4
166.4	C-2
162.8	C-7
157.5	C-9
131.5	C-4'
129.2	C-3', C-5'
128.0	C-5
126.5	C-2', C-6'
116.0	C-10
115.5	C-6
106.6	C-3
102.5	C-8

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **7-Hydroxyflavone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3412	Strong, Broad	O-H stretch (hydroxyl group)
2926	Medium	O-H stretch (intramolecular hydrogen bond)
1627	Strong	C=O stretch (γ-pyrone)
1577	Medium	C=C stretch (aromatic)
1454	Medium	C-C stretch (aromatic)
1260	Medium	–C–OH bend
1062	Medium	–C–OH stretch
773	Medium	C-H bend (aromatic)

Sample State: KBr Pellet^[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **7-Hydroxyflavone**

m/z	Ion Type
239.0755 (found)	[M+H] ⁺
238.06299 (exact)	M (neutral mass)

Ionization Method: High-Resolution Electrospray Ionization (HRESI)^[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **7-Hydroxyflavone**. Instrument parameters and sample preparation may require optimization based on the specific equipment and research objectives.

NMR Spectroscopy

2.1.1. Sample Preparation

- Weigh approximately 5-10 mg of high-purity **7-Hydroxyflavone**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Ensure complete dissolution by gentle vortexing or sonication.
- Transfer the solution to a 5 mm NMR tube, ensuring a minimum sample height of 4 cm.
- If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

2.1.2. Instrumentation and Data Acquisition

- Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: Approximately 16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- ^{13}C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: Approximately 220 ppm.
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .

2.1.3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak of DMSO- d_6 ($\delta\text{H} = 2.50$ ppm, $\delta\text{C} = 39.52$ ppm).
- Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts and coupling constants.
- Identify and assign the peaks in the ^{13}C NMR spectrum.

FT-IR Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

- Grind a small amount (1-2 mg) of **7-Hydroxyflavone** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-forming die.
- Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

2.2.2. Instrumentation and Data Acquisition

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Accessory: A standard sample holder for solid pellets.
- Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Procedure:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

2.3.1. Sample Preparation

- Prepare a stock solution of **7-Hydroxyflavone** in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Dilute the stock solution with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.

2.3.2. Instrumentation and Data Acquisition (LC-ESI-MS)

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
- Liquid Chromatography (LC) System: An HPLC or UPLC system for sample introduction.
- ESI Source Parameters (Positive Ion Mode):
 - Capillary Voltage: 3.0-4.5 kV.
 - Nebulizing Gas Pressure (N₂): 30-50 psi.
 - Drying Gas Flow (N₂): 8-12 L/min.
 - Drying Gas Temperature: 300-350 °C.

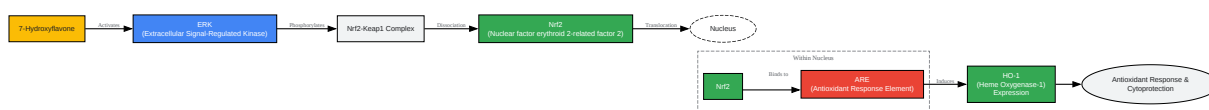
- Mass Analyzer Settings:
 - Scan Range: m/z 50-500.
 - Acquisition Mode: Full scan for accurate mass measurement.

2.3.3. Data Analysis

- Process the acquired data using the instrument's software.
- Determine the accurate mass of the molecular ion ($[M+H]^+$).
- Calculate the elemental composition based on the accurate mass and isotopic pattern to confirm the molecular formula $C_{15}H_{10}O_3$.

Signaling Pathway

7-Hydroxyflavone has been shown to modulate cellular signaling pathways, including the ERK/Nrf2/HO-1 pathway, which is crucial in the cellular response to oxidative stress.



[Click to download full resolution via product page](#)

Caption: ERK/Nrf2/HO-1 signaling pathway modulated by **7-Hydroxyflavone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Microbial Transformations of 7-Hydroxyflavanone - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 7-Hydroxyflavone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191518#spectroscopic-analysis-of-7-hydroxyflavone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com